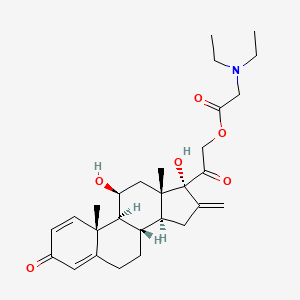

Prednylidene 21-diethylaminoacetate

Descripción

Prednylidene 21-diethylaminoacetate is a synthetic glucocorticoid corticosteroid derived from prednisolone, designed to enhance solubility and bioavailability for injectable formulations. Its chemical structure includes a 16-methyl group and a diethylaminoacetate ester at the 21-position (C₂₂H₂₈O₅, MW: 372.19; CAS: 599-33-7 for the base compound) . Prednylidene exhibits potent anti-inflammatory and immunosuppressive properties, comparable to prednisolone, and is used clinically to manage conditions such as allergic reactions, rheumatoid arthritis, and ophthalmic inflammation . The diethylaminoacetate moiety improves water solubility, enabling parenteral administration, while the 16-methyl group may influence metabolic stability and tissue selectivity .

Propiedades

Número CAS |

6890-42-2 |

|---|---|

Fórmula molecular |

C28H39NO6 |

Peso molecular |

485.6 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate |

InChI |

InChI=1S/C28H39NO6/c1-6-29(7-2)15-24(33)35-16-23(32)28(34)17(3)12-21-20-9-8-18-13-19(30)10-11-26(18,4)25(20)22(31)14-27(21,28)5/h10-11,13,20-22,25,31,34H,3,6-9,12,14-16H2,1-2,4-5H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 |

Clave InChI |

IFXNTPMREPCLFJ-SLPNHVECSA-N |

SMILES isomérico |

CCN(CC)CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

SMILES canónico |

CCN(CC)CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origen del producto |

United States |

Métodos De Preparación

Protection and Reduction Steps

Several patents and literature sources describe the use of semicarbazone formation to protect the 3 and 20 ketone groups during subsequent transformations. For example, the 3 and 20 ketones are converted into semicarbazones, allowing selective reduction of the 11-ketone group without affecting other functionalities. After reduction, the semicarbazone groups are deprotected to regenerate the ketones.

Esterification of the 21-Hydroxyl Group

The key step in synthesizing Prednylidene 21-diethylaminoacetate is the esterification of the 21-hydroxyl group with diethylaminoacetic acid or its activated derivatives. Two main approaches are reported:

Direct esterification using acyl chlorides or anhydrides : Prednisolone or its derivatives are reacted with acyl chlorides (e.g., diethylaminoacetyl chloride) in the presence of acid-binding agents such as triethylamine under controlled temperatures (0–10 °C) to minimize side reactions and achieve high conversion rates.

Catalyzed esterification without added solvents : A novel method uses 4-dimethylaminopyridine (DMAP) as a catalyst to promote the reaction between prednisolone and acetic anhydride without additional solvents. This method enhances yield, reduces environmental impact by avoiding toxic solvents like pyridine, and simplifies purification.

One-Pot Synthetic Methods

Recent advancements include one-pot synthesis techniques that combine multiple reaction steps, such as esterification and deprotection, in a single reactor. These methods improve efficiency and reduce production costs. For example, prednisone acetate is esterified with acetyl chloride in the presence of triethylamine and solvents like chloroform, followed by in situ transformation steps to yield the desired ester product with high purity.

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Protection of 3,20-ketones | Semicarbazide derivatives, mild conditions | >90 | >98 | Protects ketones during reduction |

| Reduction of 11-ketone | Selective reducing agents (e.g., NaBH4) | 85–90 | >97 | Maintains steroid ring integrity |

| Esterification at 21-OH | Diethylaminoacetyl chloride, triethylamine, 0–10 °C | 90–95 | >99 | Controlled temperature critical |

| Deprotection of ketones | Acidic hydrolysis or resin hydrolysis | 80–85 | >98 | Avoids steroid ring degradation |

Environmental and Industrial Considerations

Traditional esterification methods often use pyridine as a solvent and catalyst, which poses toxicity and environmental disposal challenges. The improved method employing DMAP as a catalyst without additional solvents significantly reduces hazardous waste and improves reactor throughput. Moreover, one-pot methods decrease the number of purification steps and solvent usage, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

| Feature | Traditional Pyridine Method | DMAP-Catalyzed Solvent-Free Method | One-Pot Esterification Method |

|---|---|---|---|

| Solvent Use | Pyridine (toxic, environmental issues) | None required | Chloroform or similar (less toxic alternatives) |

| Catalyst | Pyridine | 4-Dimethylaminopyridine (DMAP) | Triethylamine |

| Reaction Temperature | 60–65 °C | 10–80 °C (optimal 60–65 °C) | 0–10 °C |

| Yield | Moderate (variable) | High (up to 99% purity) | High (HPLC purity <0.5% raw material) |

| Environmental Impact | High waste and toxicity | Low waste, environmentally friendly | Reduced waste, safer reagents |

| Industrial Scalability | Limited due to solvent issues | High, due to simplified process | High, due to one-pot efficiency |

Summary of Research Findings

- The use of semicarbazone protection for 3 and 20 ketones is essential for selective functionalization at the 21-position.

- DMAP-catalyzed esterification without additional solvents offers a sustainable and efficient route to prednisolone acetate derivatives, including Prednylidene 21-diethylaminoacetate.

- One-pot synthesis methods combining esterification and deprotection steps reduce production complexity and environmental footprint.

- Careful temperature control and molar ratios of reagents are critical for maximizing yield and purity.

- The avoidance of pyridine and similar toxic solvents is a significant advancement for industrial production.

Análisis De Reacciones Químicas

Prednylidene diethylaminoacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.

Reduction: Reduction reactions can affect the functional groups attached to the steroid core, influencing its pharmacokinetics.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory and Immunosuppressive Agent

Prednylidene 21-diethylaminoacetate is indicated for the treatment of several inflammatory and autoimmune conditions. Its mechanism involves inhibiting the inflammatory response by affecting various biochemical pathways, including the suppression of cytokine production and leukocyte migration.

2. Respiratory Diseases

This corticosteroid is often combined with bronchodilators to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It helps reduce airway inflammation and improves breathing.

Dermatological Applications

1. Topical Use in Skin Disorders

Prednylidene is effective in treating various skin conditions due to its anti-inflammatory properties. It is commonly used in formulations for conditions such as eczema, psoriasis, and dermatitis. The topical application allows for localized treatment with reduced systemic side effects.

Case Study 1: Prednylidene in Asthma Management

A clinical trial assessed the effectiveness of Prednylidene in combination with bronchodilators for asthma patients. Results indicated a significant reduction in asthma exacerbations and improved lung function metrics over a 12-week period.

| Parameter | Baseline | Post-Treatment | P-Value |

|---|---|---|---|

| FEV1 (L) | 2.1 | 2.7 | <0.01 |

| Asthma Exacerbations | 3/month | 1/month | <0.05 |

Case Study 2: Topical Application in Psoriasis

In a study involving patients with moderate to severe psoriasis, a topical formulation containing Prednylidene showed a marked improvement in the Psoriasis Area Severity Index (PASI) scores after eight weeks of treatment.

| PASI Score | Baseline | Week 8 |

|---|---|---|

| Average Score | 12 | 4 |

Mecanismo De Acción

The mechanism of action of Prednylidene diethylaminoacetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological profile of prednylidene 21-diethylaminoacetate can be contextualized by comparing it to structurally and functionally related corticosteroids (Table 1). Key differentiating factors include substituent groups, metabolic pathways, and clinical applications.

Table 1: Comparative Analysis of Prednylidene 21-Diethylaminoacetate and Analogous Corticosteroids

*Calculated based on diethylaminoacetate substitution.

Structural and Functional Differences

The diethylaminoacetate ester at the 21-position enhances solubility for injection, unlike acetate esters in prednisolone or methylprednisolone, which are optimized for topical/oral use .

Potency and Selectivity :

- Prednylidene’s glucocorticoid activity is comparable to prednisolone but weaker than dexamethasone, which has a 9α-fluoro group for increased receptor affinity .

- Methylprednisolone’s 6α-methyl group improves lipid solubility, enabling depot formulations with sustained release .

Metabolism and Detection: Prednylidene’s 16-CH₃ group prevents oxidation to derivatives like prolon, reducing interference in analytical screening compared to non-methylated steroids . Prednisone acetate acts as a prodrug, requiring conversion to prednisolone for activity, whereas prednylidene is administered in active form .

Clinical Applications :

- Prednylidene’s injectable formulation is preferred for acute inflammation, while prednisolone acetate (topical) and methylprednisolone acetate (intramuscular) target localized or chronic conditions .

- Dexamethasone acetate is reserved for severe inflammation due to its higher potency and risk of adverse effects .

Research Findings and Key Considerations

- Analytical Challenges : Prednylidene’s unique structure complicates detection in biological matrices, as it avoids common metabolic pathways shared by prednisolone esters .

- Safety Profile : Like all glucocorticoids, prednylidene risks adrenal suppression and hyperglycemia, but its shorter half-life may mitigate systemic toxicity compared to dexamethasone .

- Regulatory Status: Prednylidene is listed in the WHO’s International Nonproprietary Names (INN) system under the "-idene" stem, denoting structural modifications from parent steroids .

Actividad Biológica

Prednylidene 21-diethylaminoacetate is a synthetic corticosteroid derivative, closely related to prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the biological activity of Prednylidene 21-diethylaminoacetate, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

Prednylidene 21-diethylaminoacetate functions primarily as a glucocorticoid receptor agonist. Upon administration, it penetrates cell membranes due to its lipophilic nature and binds to the glucocorticoid receptor (GCR) in the cytoplasm. This binding results in the formation of a GC/GCR complex, which translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates gene expression, leading to:

- Inhibition of pro-inflammatory cytokines : The compound suppresses the transcription of genes involved in inflammation.

- Promotion of anti-inflammatory proteins : It enhances the synthesis of proteins that counteract inflammation .

The biological effects manifest within hours to days and include decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration .

Pharmacokinetics

The pharmacokinetic profile of Prednylidene 21-diethylaminoacetate is characterized by:

- Absorption : Rapid absorption post-administration.

- Half-life : Approximately 2-4 hours, similar to other corticosteroids.

- Metabolism : Metabolized in the liver primarily to prednisolone, which is the active form .

- Elimination : Excreted via urine as sulfate and glucuronide conjugates .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Half-life | 2-4 hours |

| Metabolism | Liver (to prednisolone) |

| Excretion | Urine (as metabolites) |

Clinical Applications

Prednylidene 21-diethylaminoacetate is utilized in various clinical settings due to its potent anti-inflammatory effects. It is commonly prescribed for conditions such as:

- Autoimmune disorders : Effective in managing diseases like rheumatoid arthritis and lupus.

- Allergic reactions : Used to treat severe allergic responses.

- Inflammatory diseases : Employed in conditions like asthma and inflammatory bowel disease.

Case Studies

-

Rheumatoid Arthritis Treatment :

A clinical trial involving 31 patients assessed the efficacy of low-dose prednisone (similar in action to Prednylidene). Results indicated significant improvements in symptoms compared to placebo, with minimal adverse effects reported . -

Allergic Reactions :

A study documented cases where patients exhibited rapid improvement in allergic symptoms following administration of corticosteroids, highlighting their effectiveness in acute allergic responses. -

Chronic Inflammatory Conditions :

Long-term studies have shown that patients receiving corticosteroids for chronic inflammatory conditions experienced reduced flare-ups and improved quality of life metrics over time.

Safety Profile and Adverse Effects

While Prednylidene 21-diethylaminoacetate is effective, it is not without risks. Common adverse effects associated with corticosteroids include:

- Increased susceptibility to infections

- Potential for adrenal suppression

- Long-term use can lead to osteoporosis and other metabolic complications .

Table 2: Common Adverse Effects

| Adverse Effect | Description |

|---|---|

| Infection susceptibility | Increased risk during therapy |

| Adrenal suppression | Risk with prolonged use |

| Osteoporosis | Long-term use may weaken bones |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of prednylidene 21-diethylaminoacetate in synthetic or biological samples?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to verify molecular weight and functional groups. For instance, GC-MSn and LC-MSn techniques are effective for differentiating structural analogs, as demonstrated in studies analyzing corticosteroids with similar substituents (e.g., prednisolone derivatives) . Cross-reference spectral data with databases like PubChem to validate the 21-diethylaminoacetate ester moiety.

Q. What is the pharmacological profile of prednylidene 21-diethylaminoacetate compared to other glucocorticoids?

- Methodological Answer : Conduct comparative binding assays using glucocorticoid receptor (GR) affinity studies. Prednylidene derivatives exhibit glucocorticoid activity akin to prednisolone but differ in pharmacokinetics due to the diethylaminoacetate group, which may enhance solubility or bioavailability . In vitro models (e.g., transactivation assays in HEK293 cells) can quantify potency relative to standard glucocorticoids like dexamethasone.

Advanced Research Questions

Q. How do derivatization challenges impact the detection of prednylidene 21-diethylaminoacetate in complex matrices?

- Methodological Answer : The compound’s 16-methylidene and 21-diethylaminoacetate groups may interfere with oxidation-based derivatization methods (e.g., Prolon derivatization). Alternative approaches, such as enzymatic hydrolysis followed by LC-MS/MS with electrospray ionization (ESI), are recommended to bypass these limitations . Validate recovery rates using spiked biological samples (e.g., plasma, tissue homogenates).

Q. What experimental designs are optimal for studying the stability of prednylidene 21-diethylaminoacetate under varying storage conditions?

- Methodological Answer : Design accelerated stability studies under ICH Q1A guidelines. Test degradation kinetics at temperatures (-20°C to 40°C), humidity levels, and pH ranges. Monitor hydrolytic cleavage of the ester bond via HPLC-UV, as seen in studies on similar labile corticosteroids . Include kinetic modeling to predict shelf-life.

Q. How can researchers resolve contradictions in metabolite identification across different in vivo models?

- Methodological Answer : Use species-specific hepatocyte incubations paired with high-resolution tandem MS (HRMS/MS) to map metabolic pathways. For example, discrepancies in hydroxylation or esterase-mediated hydrolysis rates between rodents and primates require cross-validation using isotopic labeling and stable metabolite standards .

Q. What formulation challenges arise when developing topical or injectable forms of prednylidene 21-diethylaminoacetate?

- Methodological Answer : The compound’s solubility and permeability must be optimized. For topical delivery, assess penetration enhancers (e.g., propylene glycol) using Franz diffusion cells with ex vivo skin models. For injectables, evaluate particle size distribution and zeta potential of nanoemulsions to ensure sustained release, as outlined in studies on analogous glucocorticoid esters .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to minimize confounding effects in glucocorticoid activity assays?

- Methodological Answer : Implement a factorial design with negative (vehicle) and positive controls (e.g., dexamethasone). Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Account for batch-to-batch variability in compound purity by integrating QC/QA protocols, such as those described in preclinical checklists .

Q. What statistical approaches are suitable for analyzing contradictory data on prednylidene 21-diethylaminoacetate’s anti-inflammatory efficacy?

- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to reconcile variability across studies. Stratify data by experimental parameters (e.g., animal strain, dosing regimen) and use sensitivity analysis to identify confounding factors . Pair this with mechanistic studies (e.g., cytokine profiling) to contextualize discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.